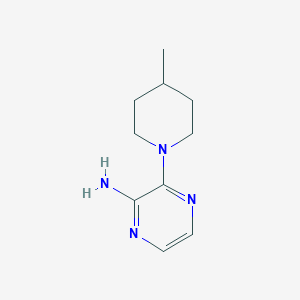

3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N4 |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-(4-methylpiperidin-1-yl)pyrazin-2-amine |

InChI |

InChI=1S/C10H16N4/c1-8-2-6-14(7-3-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H2,11,12) |

InChI Key |

RGKMYLNPJNEBFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2N |

Origin of Product |

United States |

Contextualization of 3 4 Methylpiperidin 1 Yl Pyrazin 2 Amine Within Contemporary Medicinal Chemistry Research

Historical Development of Pyrazine-Based Scaffolds in Drug Discovery

The pyrazine (B50134) nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has a rich history in drug discovery. Initially recognized for its presence in natural products, the pyrazine scaffold has been incorporated into a diverse range of therapeutic agents. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable isostere for other aromatic rings like benzene (B151609) and pyridine (B92270) in drug design. rsc.org

Historically, the development of pyrazine-based drugs gained significant momentum with the discovery of the antitubercular activity of pyrazinamide (B1679903). This seminal finding spurred further exploration of pyrazine derivatives, leading to the identification of compounds with a wide array of pharmacological activities, including diuretic, anticancer, and antiviral properties. nih.govmdpi.com More recently, pyrazine-containing compounds have emerged as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. hairuichem.com The structural features of the pyrazine ring allow for precise interactions with the hinge region of kinase domains, a critical factor for achieving high potency and selectivity. rsc.org

Significance of Piperidine (B6355638) Moieties in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals. researchgate.net Its prevalence stems from its ability to introduce favorable physicochemical properties into drug candidates, including improved solubility, metabolic stability, and oral bioavailability. nih.govnih.gov The three-dimensional nature of the piperidine ring also allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. researchgate.net

The versatility of the piperidine moiety is evident in the vast number of approved drugs that contain this structural unit, spanning a wide range of therapeutic areas such as oncology, central nervous system disorders, and infectious diseases. researchgate.netnih.gov For instance, piperidine derivatives are found in analgesics, antipsychotics, and antiviral medications. nih.gov The introduction of a methyl group at the 4-position of the piperidine ring, as seen in the subject compound, can further influence its conformational preferences and lipophilicity, potentially fine-tuning its biological activity and pharmacokinetic profile.

Academic Rationale for Investigating 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine

The specific combination of a 2-aminopyrazine (B29847) core with a 4-methylpiperidine (B120128) substituent in this compound presents a compelling case for its investigation in medicinal chemistry.

The exploration of novel chemical space is a constant driver in drug discovery. While both pyrazine and piperidine scaffolds are well-established, their specific combination in this arrangement may offer unique biological activities that have not been previously explored. The synthesis and evaluation of such novel compounds are essential for identifying new lead structures that could address unmet medical needs, particularly in therapeutic areas where existing treatments are inadequate. The investigation into compounds like this compound is driven by the hypothesis that the synergistic combination of these two privileged scaffolds could result in novel pharmacological profiles.

Studying the structure-activity relationships (SAR) of a focused library of compounds centered around the this compound scaffold can provide valuable insights into the fundamental principles of molecular recognition. By systematically modifying the substituents on both the pyrazine and piperidine rings and assessing the impact on biological activity, researchers can elucidate the key interactions between the compound and its potential biological targets. This information is crucial for the rational design of more potent and selective drug candidates. Furthermore, such studies contribute to the broader understanding of how specific chemical motifs influence the biological properties of molecules.

The identification of bioactive compounds is the first step in a long and complex drug development process. Compounds like this compound, if found to possess promising biological activity, can serve as starting points for preclinical development programs. Initial in vitro screening against a panel of biological targets can help to identify its potential therapeutic applications. Subsequent optimization of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties is a critical phase in preclinical research. While specific preclinical data for this compound is not yet widely published, its structural features suggest it could be a candidate for investigation in areas such as kinase inhibition or as a modulator of other enzyme or receptor systems.

Synthetic Methodologies for 3 4 Methylpiperidin 1 Yl Pyrazin 2 Amine and Its Analogs

Strategic Approaches to the Pyrazine (B50134) Core Synthesis

The formation of the central pyrazine ring is a critical step in the synthesis of 3-(4-methylpiperidin-1-yl)pyrazin-2-amine. Various methods have been developed for the construction of this heterocyclic system, primarily involving cyclization reactions and subsequent functionalization.

Cyclization Reactions for Pyrazine Ring Formation

The synthesis of the pyrazine ring can be achieved through several cyclization strategies. A common method involves the condensation of α-dicarbonyl compounds with 1,2-diamines. nih.gov Another established route is the self-condensation of α-aminocarbonyl compounds, which can dimerize to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. researchgate.net For instance, the reaction of diaminomaleonitrile (B72808) can lead to the formation of a pyrazine core. researchgate.net

More advanced and sustainable methods include metal-catalyzed dehydrogenative coupling reactions. Manganese pincer complexes, for example, have been shown to catalyze the formation of pyrazines from α-amino alcohols. nih.gov These reactions often proceed through the formation of a dihydropyrazine intermediate, which is then dehydrogenated to the stable aromatic pyrazine. nih.gov

Functionalization of the Pyrazine Scaffold

Once the pyrazine ring is formed, further modifications are often necessary to introduce the desired substituents. The functionalization of the pyrazine scaffold can be challenging due to the electron-deficient nature of the ring. However, several methods have been successfully employed.

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto the pyrazine ring. mdpi.com Halogenated pyrazines, such as chloropyrazines, are common starting materials for these reactions. The chlorine atom can be displaced by various nucleophiles, including amines, to introduce functionality at specific positions.

Recent advancements in C-H functionalization offer direct methods for modifying the pyrazine core. researchgate.net While functionalization at the C-2 and C-4 positions is often favored due to the inherent reactivity of the pyridine-like nitrogen, selective derivatization at the C-3 position remains a significant challenge. researchgate.net

Introduction of the 4-Methylpiperidin-1-yl Moiety

The introduction of the 4-methylpiperidine (B120128) group onto the pyrazine-2-amine scaffold is typically achieved through an amination reaction at the C-3 position.

Amination Reactions at the Pyrazine C-3 Position

The key step in the synthesis of this compound is the nucleophilic substitution of a leaving group at the C-3 position of a pyrazin-2-amine derivative with 4-methylpiperidine. A common precursor for this reaction is a 3-halopyrazin-2-amine, such as 3-chloropyrazin-2-amine.

The amination reaction involves the displacement of the halide by the secondary amine, 4-methylpiperidine. This type of reaction is a well-established method for forming carbon-nitrogen bonds in heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.net The reaction is often carried out in a suitable solvent and may require the use of a base to neutralize the hydrogen halide formed during the reaction.

Optimization of Reaction Conditions and Yields

The efficiency of the amination reaction can be influenced by several factors, including the choice of solvent, temperature, and the presence of a catalyst. For instance, in related amination reactions on other heterocyclic scaffolds, optimization of reaction conditions such as temperature and the use of excess amine has been shown to improve yields. nih.govbeilstein-journals.org In some cases, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields. chim.it

The table below summarizes representative reaction conditions for amination reactions on related heterocyclic systems, which can provide insights into optimizing the synthesis of this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 5-chloro-3-(4-chlorophenyl)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | Phenethylamine | Toluene, silica, rt, 6 h | 8-substituted tele-product | 70% | nih.govbeilstein-journals.org |

| 5-chloro-3-(4-chlorophenyl)- researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyrazine | Excess Phenethylamine | rt, 6 h | 8-substituted tele-product | 82% | nih.govbeilstein-journals.org |

| 2-chloroacrylonitrile | Methylhydrazine | Microwave | 3-aminopyrazole | High | chim.it |

Synthesis of Structural Analogs and Derivatives of this compound

The synthetic strategies described above can be adapted to produce a variety of structural analogs and derivatives of this compound. By varying the starting materials, a range of substituents can be introduced on both the pyrazine ring and the piperidine (B6355638) moiety.

For example, using different substituted piperidines or other cyclic amines in the amination step would lead to analogs with modified side chains. Similarly, starting with differently substituted pyrazin-2-amine cores would allow for the exploration of the structure-activity relationship of this class of compounds. The synthesis of various N-substituted pyrazoles from primary amines and diketones has been reported, demonstrating the feasibility of introducing diverse functionalities. acs.org

The synthesis of related heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines, often involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds, highlighting a versatile approach to constructing fused heterocyclic systems. researchgate.net

Systematic Modifications of the Piperidine Ring

The piperidine moiety of this compound is a key area for structural modification. These changes can influence the compound's conformational flexibility, lipophilicity, and interactions with biological targets.

Methyl Group Positional Isomers

The position of the methyl group on the piperidine ring can significantly impact the molecule's three-dimensional structure. Synthetic strategies often involve the use of appropriately substituted piperidine precursors. For instance, the synthesis of analogs with the methyl group at the 2- or 3-position would start with 2-methylpiperidine (B94953) or 3-methylpiperidine, respectively, instead of 4-methylpiperidine. The reaction of these positional isomers with a suitable pyrazine precursor, such as 3-chloropyrazine-2-amine, would yield the desired analogs. The use of 4-methylpiperidine has been shown to be an effective deprotecting agent in solid-phase peptide synthesis, highlighting its reactivity. researchgate.net

Substitutions on the Piperidine Nitrogen

While the core structure of this compound features a direct link between the piperidine nitrogen and the pyrazine ring, related research on piperazine (B1678402) analogs demonstrates the feasibility of N-substitution. In the synthesis of piperazine-containing pyrazinamide (B1679903) derivatives, various substituents are introduced on the second nitrogen of the piperazine ring. rsc.orgsemanticscholar.org These methods, such as acylation and alkylation, could be adapted to modify the piperidine nitrogen if a suitable precursor with a reactive group on the piperidine ring is used. nih.gov However, direct substitution on the piperidine nitrogen in the title compound would disrupt the pyrazine-piperidine linkage. Instead, modifications often focus on the piperidine ring itself or other parts of the molecule.

Ring Size and Heteroatom Variations within the Piperidine Moiety

Expanding or contracting the piperidine ring or introducing other heteroatoms can lead to significant changes in the compound's properties. For example, using a homopiperazine (B121016) (seven-membered ring) or morpholine (B109124) (oxygen-containing six-membered ring) instead of piperidine can alter the compound's polarity and hydrogen bonding capacity. rsc.orgnih.gov The synthesis of these analogs typically involves reacting the corresponding cyclic amine with a pyrazine derivative. For instance, reacting 3-chloropyrazine-2-carboxamide (B1267238) with morpholine or thiomorpholine (B91149) has been used to create related analogs. nih.gov

Variations on the Pyrazine Amine Substituent

The amino group at the 2-position of the pyrazine ring is another key site for modification. Various synthetic methods allow for the introduction of different substituents, which can modulate the electronic properties and biological activity of the molecule.

One common approach is the aminodehalogenation of a 3-chloropyrazine precursor with a substituted amine. For example, a series of 3-benzylaminopyrazine-2-carboxamides were synthesized by reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines. mdpi.comresearchgate.net This method could be applied to introduce a wide range of alkyl and aryl groups to the amino function.

Furthermore, the amino group can be part of an amide linkage. The synthesis of N-substituted 3-aminopyrazine-2-carboxamides involves coupling 3-aminopyrazine-2-carboxylic acid with different amines. nih.gov This can be achieved through the formation of a methyl ester followed by aminolysis or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

Table 1: Examples of Variations on the Pyrazine Amine Substituent

| Starting Material | Reagent | Resulting Substituent | Reference |

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamine | Substituted Benzylamino | mdpi.com |

| 3-Aminopyrazine-2-carboxylic acid | Amine/CDI | N-Substituted Carboxamide | nih.gov |

| 3-Aminopyrazine-2-carboxylic acid | L-Serine Ester | L-Serinyl Ester | nih.gov |

Introduction of Additional Functional Groups on the Pyrazine Scaffold

The functionalization of the pyrazine ring itself provides another avenue for creating analogs. Various methods, including transition metal-catalyzed cross-coupling reactions, can be used to introduce substituents at different positions on the pyrazine core. rsc.org

For instance, Suzuki coupling reactions have been employed to introduce aryl groups onto the pyrazine ring using arylboronic acids. rsc.org Sonogashira coupling allows for the introduction of alkyne groups, which can be further modified. rsc.org Additionally, bromination of the pyrazine ring can provide a handle for subsequent functionalization. These reactions can be used to add groups like halogens, alkyl chains, or aromatic rings to the pyrazine scaffold, further diversifying the chemical space of these compounds. researchgate.net

Chiral Synthesis and Stereoisomeric Separation of this compound Derivatives

When the piperidine ring or its substituents introduce a chiral center, the synthesis and separation of stereoisomers become important considerations. The use of chiral starting materials, such as enantiomerically pure substituted piperidines, is a common strategy for obtaining stereochemically defined products. mdpi.com For example, the synthesis of chiral piperidines can be achieved through methods like enantioselective cyanidation of fluorosubstituted amines followed by cyclization. mdpi.com

Alternatively, racemic mixtures of chiral derivatives can be separated using chiral chromatography techniques. The development of stereoselective synthetic routes is also an active area of research. For instance, stereoselective approaches have been developed for the synthesis of related dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.gov

Advanced Synthetic Techniques Applicable to this compound

The synthesis of complex heterocyclic molecules such as this compound is increasingly benefiting from advanced methodologies that offer improvements in efficiency, safety, and sustainability over traditional batch processing. These techniques, including flow chemistry, modern catalytic methods, and the application of green chemistry principles, are pivotal in developing robust and scalable synthetic routes.

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in modern organic synthesis. galchimia.com Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions, make it highly suitable for the synthesis of pharmaceutical intermediates. acs.orgthieme-connect.de These systems allow for rapid reaction optimization and straightforward scalability, often leading to higher yields and purity compared to conventional batch methods. galchimia.comthieme-connect.de

For the synthesis of this compound, a flow chemistry approach could be envisioned based on the reaction of a 3-halopyrazin-2-amine with 4-methylpiperidine. This nucleophilic aromatic substitution could be performed by pumping solutions of the two reactants through a heated and pressurized reactor coil. The ability to operate at temperatures above the solvent's boiling point (superheating) can significantly accelerate the reaction, reducing residence times from hours to minutes. acs.org

A potential flow setup could adapt methodologies used for the synthesis of pyrazinamide derivatives, where pyrazine esters and various amines are reacted in a continuous-flow system. researchgate.netrsc.orgnih.gov For instance, a packed-bed reactor containing a solid-supported base or catalyst could facilitate the reaction and simplify purification by sequestering byproducts or excess reagents. The integration of in-line purification and analysis tools can further streamline the process, enabling a fully automated "synthesis-to-purification" sequence. chemrxiv.org

| Parameter | Condition | Rationale & Reference |

|---|---|---|

| Reactants | 3-Chloro- or 3-Bromopyrazin-2-amine and 4-Methylpiperidine | Standard precursors for nucleophilic aromatic substitution. |

| Solvent | DMSO, NMP, or tert-Amyl Alcohol | High-boiling polar aprotic solvents are common; tert-amyl alcohol offers a greener alternative. researchgate.netrsc.org |

| Reactor Type | Heated Coil (Stainless Steel/PFA) or Packed-Bed | Coil reactors allow for homogeneous reactions under pressure, while packed-beds can incorporate catalysts or scavengers. galchimia.com |

| Temperature | 150-220 °C | Superheated conditions accelerate slow SNAr reactions, drastically reducing residence time. acs.orgchemrxiv.org |

| Pressure | 10-20 bar | Maintains solvent in the liquid phase above its boiling point and enhances safety. |

| Residence Time | 5-30 minutes | Flow systems can significantly decrease reaction times compared to batch processes (often >16 hours). mdpi.com |

Catalytic Methods in Amination Reactions

Catalytic methods are central to modern organic synthesis, and the formation of the C-N bond between the pyrazine ring and the 4-methylpiperidine moiety is a prime candidate for such an approach. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a state-of-the-art strategy for this transformation. researchgate.net This method is highly versatile, allowing for the coupling of a wide range of amines with aryl halides.

The synthesis of N-substituted aminopyrazines, which are structurally analogous to the target compound, can be challenging due to potential catalyst inhibition by the substrate's multiple nitrogen atoms. nih.gov However, recent advancements have identified highly effective catalyst systems. The use of bulky, electron-rich phosphine (B1218219) ligands such as RuPhos and BrettPhos, often delivered as stable pre-catalysts, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), has proven successful for the amination of challenging substrates like unprotected 3-halo-2-aminopyridines. researchgate.netnih.gov These conditions effectively promote the desired C-N bond formation while minimizing side reactions.

Alternative catalytic strategies include dehydrogenative coupling, which forms the C-N bond from a C-H bond and an N-H bond, generating only hydrogen gas and water as byproducts. acs.org This approach, often catalyzed by earth-abundant metals like manganese, represents a highly atom-economical and sustainable route. acs.org

| Catalyst System | Components | Key Advantages & Reference |

|---|---|---|

| Buchwald-Hartwig Amination | Catalyst: RuPhos or BrettPhos Precatalyst Base: LiHMDS or NaOtBu Solvent: Toluene or Dioxane | Highly efficient for challenging substrates like aminopyridines; overcomes catalyst inhibition. researchgate.netnih.gov |

| Copper-Catalyzed Amination | Catalyst: CuI Ligand: 1,10-Phenanthroline Base: K2CO3 or Cs2CO3 | Lower cost compared to palladium, though may require higher temperatures and specific substrates. |

| Dehydrogenative Coupling | Catalyst: Manganese Pincer Complex Conditions: Heat | High atom economy; forms H2 and H2O as the only byproducts, making it environmentally benign. acs.org |

| Enzymatic Catalysis | Catalyst: Lipase (e.g., Lipozyme® TL IM) Reaction: Aminolysis of a pyrazine ester | Extremely mild conditions (e.g., 45 °C), high selectivity, and green solvent compatibility. researchgate.netnih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles can be effectively applied to the synthesis of this compound to enhance its environmental sustainability.

Key green chemistry strategies applicable to this synthesis include:

Solvent Selection: Replacing traditional, hazardous solvents like DMF or NMP with greener alternatives. For example, tert-amyl alcohol has been successfully used as a greener solvent for the enzymatic synthesis of pyrazinamide derivatives. researchgate.netrsc.org Water is another ideal green solvent, and syntheses of related heterocyclic compounds like pyrazoles have been developed in aqueous media. thieme-connect.com

Atom Economy: Utilizing catalytic reactions, such as the Buchwald-Hartwig amination or dehydrogenative couplings, maximizes the incorporation of reactant atoms into the final product, minimizing waste. acs.org One-pot syntheses, where multiple reaction steps are performed in a single vessel, also contribute to higher atom economy and reduce waste from intermediate workups and purifications. tandfonline.comresearchgate.net

Use of Renewable Feedstocks & Biocatalysis: While not always directly applicable to the core heterocycle, biocatalysis offers a powerful green tool. The use of enzymes, such as lipases for aminolysis reactions, operates under mild, aqueous conditions and offers high selectivity, avoiding the need for protecting groups and reducing waste. researchgate.netnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for 3 4 Methylpiperidin 1 Yl Pyrazin 2 Amine

Target Identification and Validation

The initial and crucial step in understanding the pharmacological effects of a compound is to identify its molecular targets within the cell. This process typically involves a range of experimental techniques designed to pinpoint proteins or other biomolecules with which the compound interacts to elicit a biological response.

Biochemical Binding Assays for Protein Interaction Profiling

Biochemical binding assays are fundamental in determining the direct physical interaction between a compound and a purified protein. These assays measure the affinity and kinetics of the binding event.

Data on biochemical binding assays for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine are not available in the current scientific literature.

Affinity Proteomics and Chemoproteomics Approaches

Affinity proteomics and chemoproteomics are powerful, unbiased methods used to identify the cellular targets of a small molecule in a complex biological sample, such as a cell lysate. These techniques often involve immobilizing the compound of interest to a solid support to "pull down" its binding partners.

No studies utilizing affinity proteomics or chemoproteomics to identify the targets of this compound have been published.

Genetic and CRISPR-Cas9 Screening for Target Deconvolution

Genetic screening methods, including the use of CRISPR-Cas9 technology, can help identify the genes—and by extension, the proteins—that are essential for a compound's activity. By systematically knocking out genes, researchers can identify which genetic modifications confer resistance or sensitivity to the compound.

There is no published research detailing the use of genetic or CRISPR-Cas9 screening to deconvolve the targets of this compound.

Molecular Mechanisms of Action

Once a target is identified, the next step is to characterize the precise molecular mechanism through which the compound modulates the target's function. This could involve inhibiting an enzyme, activating or blocking a receptor, or modulating a protein-protein interaction.

Enzyme Inhibition Kinetics and Allosteric Modulation

If the target of this compound were an enzyme, studies on its inhibition kinetics would be performed to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor. Furthermore, its potential to bind to an allosteric site and modulate the enzyme's activity would be investigated.

Information regarding the enzyme inhibition kinetics or allosteric modulation properties of this compound is not available.

Receptor Binding and Activation/Inhibition Profiles

Should the compound target a cell surface or nuclear receptor, its binding affinity and functional activity would be characterized. This would involve determining if it acts as an agonist (activator), antagonist (inhibitor), or inverse agonist.

The receptor binding and activation/inhibition profiles for this compound have not been reported in the scientific literature.

Protein-Protein Interaction Disruption or Modulation

While direct evidence of this compound disrupting or modulating protein-protein interactions (PPIs) is not explicitly detailed in available literature, the structural motifs present in the molecule, namely the piperidine (B6355638) and pyrazine (B50134) rings, are found in other compounds known to act as PPI inhibitors. For instance, compounds containing a piperidin-1-ylphenyl group have been shown to inhibit the interaction between AF9/ENL and DOT1L, which is a critical interaction in the development of MLL-rearranged leukemias. nih.gov The 4-methylpiperidine (B120128) moiety in the subject compound could potentially play a similar role in disrupting specific PPIs. The mechanism of such inhibition often involves the compound binding to a pocket on one of the protein partners, thereby preventing the binding of the other protein.

Research on other molecules with similar scaffolds provides insights into how such interactions might be disrupted. For example, studies on inhibitors of the AF9-DOT1L interaction revealed that a 4-piperidin-1-ylphenyl group contributes favorably to the inhibitory activity. nih.gov This suggests that the piperidine group can occupy a hydrophobic pocket and establish crucial interactions.

Table 1: Examples of Structurally Related Compounds and their PPI-Modulating Activity

| Compound Class | Specific Example(s) | Targeted Protein-Protein Interaction | Observed Effect | Reference |

| Indole-based inhibitors | 6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-1H-indole-3-carboxamide | AF9-DOT1L | Inhibition of interaction | nih.gov |

| Benzothiophene (B83047) compounds | 5-substituted benzothiophene derivatives | AF9-DOT1L | Inhibition of interaction | nih.gov |

| Benzofuran compounds | Benzofuran inhibitors with a 4-piperidin-1-ylphenyl group | AF9-DOT1L | Less potent inhibition compared to indole (B1671886) and benzothiophene analogs | nih.gov |

Interference with Nucleic Acid Processes

Based on the available scientific literature, there is currently no direct evidence to suggest that this compound or its close structural analogs interfere with nucleic acid processes. The primary mechanisms of action for compounds containing piperidine and pyrazine rings appear to be centered on protein interactions rather than direct engagement with DNA or RNA. nih.gov

Systems Biology Approaches to Uncover Network Perturbations:No studies have been published that utilize transcriptomics, proteomics, or metabolomics to analyze the cellular response to this compound. Furthermore, there are no bioinformatics or pathway enrichment analyses available for this compound.

Due to the absence of empirical data, it is not possible to generate a scientifically accurate and informative article on the specified topics for this compound. Further research and publication in peer-reviewed journals are necessary before a comprehensive analysis can be provided.

Structure Activity Relationship Sar Profiling of 3 4 Methylpiperidin 1 Yl Pyrazin 2 Amine Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of 3-(4-methylpiperidin-1-yl)pyrazin-2-amine derivatives is highly sensitive to structural modifications. Alterations to the pyrazine (B50134) core, the piperidine (B6355638) ring, and the exocyclic amine have profound effects on potency and selectivity.

Effects of Pyrazine Ring Substitutions

The pyrazine ring is a fundamental component for the biological activity of this class of compounds. docsity.com Its nitrogen atoms are key to its chemical properties and biological function. docsity.com Modifications to this heterocyclic core have been shown to significantly modulate activity. For instance, in related pyrazine derivatives, the introduction of substituents can drastically alter their biological profile. Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated that the nature and position of substituents on the pyrazine ring influence antimycobacterial and antifungal activities. nih.govbohrium.com For example, the presence of a tert-butyl group at position 5 of the pyrazine ring was found in several amides with notable antituberculotic activity. nih.govbohrium.com

Furthermore, the electronic properties of the pyrazine ring, which can be tuned by substituents, are crucial. The electron density distribution, with increased density on the nitrogen atoms and decreased density on the carbon atoms, influences the ring's ability to participate in non-covalent interactions. nih.gov These interactions are vital for the binding of the molecule to its biological target.

Table 1: Impact of Pyrazine Ring Substitutions on Biological Activity of Related Pyrazine Derivatives

| Compound/Derivative | Substitution on Pyrazine Ring | Observed Biological Activity | Reference |

| 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid amide | 5-tert-butyl, 6-chloro | High antituberculotic activity | nih.govbohrium.com |

| 6-chloropyrazine-2-carboxylic acid amide | 6-chloro | Varied, dependent on other substituents | nih.govbohrium.com |

This table is illustrative and based on findings from related pyrazine series to infer potential effects on the this compound scaffold.

Influence of Piperidine Ring Substitutions (e.g., methyl group position, chirality)

The piperidine moiety is a key structural element that significantly influences the biological activity of these compounds, particularly their affinity for certain receptors. nih.gov The substitution pattern on the piperidine ring, including the position and stereochemistry of the methyl group, can lead to substantial changes in affinity and selectivity. acs.org

Research on related compounds has shown that the 4-methylpiperidine (B120128) group is a favorable structural feature for high-affinity ligands at specific receptors. acs.org The position of the methyl group is critical; for example, moving the methyl group to different positions on the piperidine ring can drastically alter receptor binding affinity. acs.org Chirality also plays a significant role, with different enantiomers often exhibiting distinct biological activities and binding potencies.

In a broader context, the piperidine ring itself is recognized for its importance in medicinal chemistry. Its conformation and substitution patterns are crucial for fitting into specific binding pockets of receptors. ijnrd.org For instance, in some contexts, a rigid piperidine conformation is preferred for optimal interaction with a lipophilic pocket in a receptor. ijnrd.org

Table 2: Influence of Piperidine Ring Modifications on Receptor Affinity in Analogous Systems

| Compound Series | Piperidine Ring Modification | Effect on Receptor Affinity | Reference |

| Arylalkylamines | 4-methyl substitution | High σ1 receptor affinity | acs.org |

| Arylalkylamines | 3,3-dimethyl substitution | High selectivity for σ1 receptor | acs.org |

| H3/σ1 Receptor Ligands | Replacement of piperazine (B1678402) with piperidine | Maintained H3R affinity, increased σ1R affinity | nih.gov |

This table highlights findings from other piperidine-containing series to suggest the importance of piperidine substitutions for the title compound.

Role of the Amine Functionality

The 2-amino group on the pyrazine ring is a critical pharmacophoric feature, primarily acting as a hydrogen bond donor. mdpi.com This functionality is crucial for anchoring the molecule within the binding site of its biological target through specific hydrogen bonding interactions. The ability of the amino group to form these bonds is a recurring theme in the SAR of aminopyrazine derivatives. mdpi.com

The basicity of the amine, influenced by the electronic nature of the pyrazine ring and any substituents, can also play a role in its interaction with acidic residues in a protein's active site. The N-H bonds of the amino group are key participants in forming stable hydrogen-bonded motifs, such as the R2(2)(8) ring motif observed in crystal structures of related compounds, which often involves interactions with nitrogen atoms within the pyrazine ring of an adjacent molecule or with other hydrogen bond acceptors. mdpi.com

Identification of Key Pharmacophoric Features

Hydrophobic Pockets

The pyrazine ring itself, although containing nitrogen atoms, possesses aromatic character and can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein. The interplay between the hydrophobic piperidine and the aromatic pyrazine core defines the molecule's ability to engage with complementary nonpolar regions of its target.

Hydrogen Bonding Donors and Acceptors

Hydrogen bonding is a critical determinant of the binding affinity and specificity of this compound derivatives. The primary hydrogen bond donor is the exocyclic 2-amino group. mdpi.com The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors. figshare.comnih.gov

Table 3: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Role in Biological Interaction |

| Hydrophobic Group | 4-Methylpiperidine Ring | Interaction with hydrophobic pockets |

| Aromatic/Hydrophobic Core | Pyrazine Ring | π-stacking and hydrophobic interactions |

| Hydrogen Bond Donor | 2-Amine Group | Anchoring to the target via hydrogen bonds |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Forming hydrogen bonds with donor groups on the target |

Electrostatic Interactions

Electrostatic interactions play a pivotal role in the binding of this compound derivatives to their biological targets. The distribution of electron density within the molecule, governed by the arrangement of atoms and functional groups, dictates its ability to form favorable interactions with the typically polar and charged residues within a protein's binding pocket.

The molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic landscape of a molecule. For a compound like this compound, distinct regions of positive and negative potential are anticipated. The pyrazine ring, with its nitrogen atoms, and the primary amine group are expected to be key regions for hydrogen bonding. The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, while the exocyclic amine group can serve as a hydrogen bond donor. The piperidine ring, with its methyl substituent, contributes to the hydrophobic character of the molecule, but the nitrogen atom within this ring can also participate in electrostatic interactions, particularly if it becomes protonated.

Analysis of related heterocyclic compounds in the literature supports the significance of these interactions. For instance, studies on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide have shown that the most electropositive regions are located around amide and amine groups, while electronegative potentials are situated near the nitrogen atoms of the pyrimidine (B1678525) ring. mdpi.com These findings underscore the importance of hydrogen bonding in the molecular recognition process. mdpi.com The formation of N–H…O and N–H…N hydrogen bonds has been observed to connect molecules into infinite chains in the solid state of similar compounds. mdpi.com

Modifications to the this compound scaffold can significantly alter its electrostatic profile. For example, the introduction of electron-withdrawing or electron-donating groups on the pyrazine or piperidine rings would modulate the electron density and, consequently, the strength of hydrogen bonds and other electrostatic interactions. The table below illustrates hypothetical modifications and their potential impact on electrostatic interactions.

| Modification | Position | Expected Impact on Electrostatic Interactions |

| Addition of a nitro group | Pyrazine ring | Increases electronegative potential on the ring, potentially enhancing interactions with electropositive residues. |

| Addition of a methoxy (B1213986) group | Pyrazine ring | Increases electron density, potentially strengthening hydrogen bond acceptor capabilities of pyrazine nitrogens. |

| Replacement of methyl group | Piperidine ring | Substitution with a more polar group (e.g., hydroxyl) would introduce a new hydrogen bonding site. |

| N-alkylation of piperidine | Piperidine nitrogen | Could alter steric hindrance and the accessibility of the nitrogen for interactions. |

These examples highlight how targeted chemical changes can fine-tune the electrostatic properties of the lead compound to optimize its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing costs. scielo.br

Development of QSAR Models for this compound Series

The development of a robust QSAR model for a series of this compound derivatives begins with the compilation of a dataset of compounds with their corresponding measured biological activities (e.g., IC₅₀ values). nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used descriptors in QSAR studies include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (partition coefficient).

3D descriptors: Molecular surface area, volume.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Random Forest or Support Vector Machines. researchgate.netyoutube.com The goal is to create an equation that accurately predicts the biological activity based on the values of the selected descriptors. For instance, a hypothetical QSAR equation for this series might look like:

pIC₅₀ = c₀ + c₁ * LogP + c₂ * (Dipole Moment) + c₃ * (Molecular Surface Area)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c₀, c₁, c₂, c₃ are the regression coefficients determined from the analysis.

Statistical Validation of QSAR Models

The reliability and predictive power of a QSAR model must be rigorously validated. nih.govresearchgate.net This process involves both internal and external validation techniques.

Internal validation assesses the robustness of the model using the initial dataset. A common method is leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high q² value (typically > 0.5) indicates good internal consistency.

External validation evaluates the model's ability to predict the activity of new, unseen compounds. This is done by splitting the initial dataset into a training set (used to build the model) and a test set (used to validate it). The model's predictions for the test set are then compared to the experimental values. Key statistical parameters for validation are presented in the table below.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power of the model for the external test set. | > 0.5 |

A well-validated QSAR model will have high values for R², q², and R²_pred, indicating that it is not only a good fit for the existing data but can also make accurate predictions for novel compounds. researchgate.net

Predictive Power of QSAR for Novel Analogs

The ultimate goal of developing a QSAR model is to use it for the in silico screening of virtual libraries of novel analogs. By calculating the relevant descriptors for these new structures, their biological activity can be predicted without the need for immediate synthesis and biological testing. This allows researchers to prioritize the most promising candidates for further investigation.

For the this compound series, a validated QSAR model could be used to explore a wide range of substitutions on both the pyrazine and piperidine rings. The model would provide insights into which modifications are likely to enhance activity. For example, if the QSAR model indicates a positive correlation between activity and LogP, it would suggest that increasing the hydrophobicity of the molecule could be beneficial.

The predictive power of a QSAR model is, however, limited to its applicability domain. This domain is defined by the chemical space of the compounds used to build the model. Predictions for compounds that are structurally very different from the training set may not be reliable. nih.gov Therefore, it is crucial to ensure that any new analogs being evaluated fall within this domain.

Computational and Theoretical Investigations of 3 4 Methylpiperidin 1 Yl Pyrazin 2 Amine

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for identifying potential biological targets and understanding the binding mode of a ligand.

Binding Mode Predictions with Identified Biological Targets

While specific biological targets for 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine have not been explicitly detailed in publicly available research, studies on analogous compounds provide a framework for predicting its binding behavior. For instance, pyrazine (B50134) derivatives have been investigated as inhibitors of various kinases, such as PIM-1 kinase japsonline.com. Docking studies of 3-(pyrazin-2-yl)-1H-indazole derivatives into the active site of PIM-1 kinase revealed key hydrogen bond interactions with residues like Glu171, Glu121, and Lys67 japsonline.com. Similarly, compounds containing a piperidine (B6355638) or piperazine (B1678402) ring have been shown to interact with various receptors and enzymes. For example, in studies of pyrazoline derivatives as cholinesterase inhibitors, the piperazine moiety was observed to fit into the anionic site of the enzyme scispace.com.

A hypothetical binding mode of this compound with a kinase target is depicted below:

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond | Pyrazine-2-amine | Hinge region amino acids (e.g., Cys, Met) |

| Hydrophobic | 4-Methylpiperidine (B120128) | Hydrophobic pocket residues (e.g., Leu, Val, Ile) |

| Pi-Stacking | Pyrazine ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

Energetic Analysis of Ligand-Target Complexes

The stability of a ligand-protein complex is quantified by its binding energy. Lower binding energies indicate a more stable complex. While specific binding energy calculations for this compound are not available, molecular docking studies on similar compounds provide an estimate of the expected energetic contributions. For example, docking of pyridine-2-methylamine derivatives against MmpL3, a protein target in M. tuberculosis, yielded docking scores as low as -10.934 kcal/mol, indicating strong binding affinity nih.gov. In another study, pyrazoline derivatives showed binding energies ranging from -7.05 kcal/mol for ENT1 polyu.edu.hk.

The binding energy of this compound would be a sum of various energetic terms, including electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding. The hydrogen bonds formed by the aminopyrazine moiety would contribute significantly to the electrostatic component of the binding energy, while the hydrophobic interactions of the methylpiperidine group would be a major contributor to the non-polar solvation energy.

Conformational Analysis of this compound in Binding Pockets

The conformation of a ligand within a protein's binding pocket is critical for its activity. The piperidine ring of this compound can adopt several conformations, with the chair conformation being the most stable. The orientation of the methyl group (axial vs. equatorial) on the piperidine ring can also influence binding. Typically, an equatorial substitution is energetically more favorable.

The dihedral angle between the pyrazine ring and the piperidine ring is another important conformational parameter. The planarity of the pyrazine ring allows for potential π-π stacking interactions with aromatic amino acid residues in the binding pocket, which can lock the ligand into a specific conformation. The flexibility of the bond connecting the piperidine nitrogen to the pyrazine ring allows the piperidine group to orient itself optimally within a hydrophobic pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its stability and the conformational landscape of the ligand over time.

Analysis of Dynamic Behavior of Ligand-Target Complexes

MD simulations of pyrazine-containing inhibitors have been used to assess the stability of their binding to target proteins nih.govresearchgate.net. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. A stable complex will exhibit a low and converging RMSD value.

For a complex of this compound with a hypothetical target, one would expect the pyrazine core to remain relatively stable within the binding pocket due to strong hydrogen bonding interactions. The more flexible methylpiperidine group might exhibit greater fluctuations as it explores different conformations within its hydrophobic pocket. Analysis of the hydrogen bond occupancy throughout the simulation would confirm the persistence of key interactions.

Conformational Sampling of this compound

MD simulations allow for a thorough exploration of the conformational space available to the ligand within the binding pocket. This is particularly important for flexible molecules like this compound. The simulations can reveal the most populated conformations of the piperidine ring and the distribution of the dihedral angles between the pyrazine and piperidine rings. This information can be crucial for understanding the structure-activity relationship and for designing new analogs with improved binding affinity and selectivity. For instance, MD simulations can help determine if a more rigid analog, where the piperidine ring is locked in a specific conformation, would be beneficial for activity.

Water Dynamics and Solvation Effects in Binding

The role of water molecules in the binding of ligands to their protein targets is a critical aspect of molecular recognition. For a molecule such as this compound, understanding the dynamics of water in the binding pocket is essential for accurately predicting binding affinities and designing more potent inhibitors. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena.

For this compound, the pyrazin-2-amine moiety contains hydrogen bond donors and acceptors that could interact with water molecules. The more hydrophobic 4-methylpiperidin-1-yl group would be expected to displace water from non-polar regions of a binding pocket. Computational techniques like WaterMap or Grid Inhomogeneous Solvation Theory (GIST) could be used to identify and characterize these hydration sites, quantifying their thermodynamic properties (enthalpy and entropy). This information is invaluable for lead optimization, suggesting modifications to the ligand that can better exploit the solvation environment of the binding site.

Table 1: Illustrative Thermodynamic Properties of Water Molecules in a Hypothetical Binding Site

| Hydration Site | Enthalpy (kcal/mol) | Entropy (kcal/mol) |

|---|---|---|

| Site 1 (near pyrazine N) | -8.5 | -2.1 |

| Site 2 (near amine group) | -7.2 | -1.8 |

| Site 3 (near methyl group) | -2.1 | -0.5 |

This table illustrates the kind of data that would be generated from a computational analysis of water dynamics. The values are hypothetical.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties and energetic landscape of a molecule, which are fundamental to its reactivity and interaction with biological targets.

The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the electron-rich pyrazine ring and the amine group would likely contribute significantly to the HOMO, making these regions susceptible to electrophilic attack or hydrogen bonding interactions as a donor. The LUMO would likely be distributed over the pyrazine ring, indicating its potential to accept electrons.

The electrostatic potential (ESP) map is another key output. It visualizes the charge distribution on the molecule's surface. For this compound, negative potential (red) would be expected around the nitrogen atoms of the pyrazine ring and the exocyclic amine, indicating regions that are favorable for interaction with positive charges or hydrogen bond donors. Positive potential (blue) would be found around the hydrogen atoms of the amine group.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 D |

This table provides examples of the type of data obtained from quantum chemical calculations.

This compound possesses conformational flexibility, particularly around the bond connecting the piperidine ring to the pyrazine ring and the chair-puckering of the piperidine ring itself. Understanding the preferred conformations and the energy barriers between them is crucial, as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution.

A conformational search, followed by geometry optimization and energy calculation using quantum mechanical methods, would reveal the low-energy conformers. The results can be plotted on a conformational energy landscape, showing the relative energies of different rotational states (dihedral angles). This analysis helps in understanding the energetic penalty for the molecule to adopt its bioactive conformation, a key consideration in drug design.

Quantum chemical calculations can predict various spectroscopic properties beyond basic identification. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. While experimental spectra are used for identification, theoretical spectra can aid in the assignment of specific vibrational modes to molecular motions. This can be particularly useful in studying how binding to a protein affects the vibrational modes of the ligand.

Furthermore, electronic circular dichroism (ECD) spectra can be predicted for chiral molecules. Although this compound itself is achiral, derivatives with chiral centers could be studied using this technique to determine their absolute configuration.

Ligand-Based Drug Design Approaches

When the 3D structure of the biological target is unknown, ligand-based methods are employed to infer properties of the binding site from a set of known active molecules.

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active. Given a series of analogues of this compound with varying biological activities, a pharmacophore model can be generated.

The key features for this series would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring.

Hydrogen Bond Donor: The exocyclic amine group.

Hydrophobic/Van der Waals Feature: The 4-methylpiperidine ring.

By aligning a set of active analogues, a common pharmacophore hypothesis can be derived. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. It also provides a rational basis for designing new analogues with improved properties.

Table 3: Example Pharmacophore Features for a Hypothetical Analogue Series

| Feature | Type | Location |

|---|---|---|

| HBA 1 | Hydrogen Bond Acceptor | Pyrazine Nitrogen 1 |

| HBA 2 | Hydrogen Bond Acceptor | Pyrazine Nitrogen 4 |

| HBD 1 | Hydrogen Bond Donor | Exocyclic Amine |

| HYD 1 | Hydrophobic | Methyl group on Piperidine |

This table illustrates a potential pharmacophore model derived from analogues of the title compound.

Shape-Based and Feature-Based Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods. When a high-resolution structure of the target is unavailable, ligand-based methods such as shape-based and feature-based screening become paramount.

Shape-based screening relies on the principle that molecules with similar shapes are likely to bind to the same target and exhibit similar biological activities. For a compound like this compound, this would involve generating a 3D representation of the molecule and using it as a query to screen databases for compounds with a high degree of shape similarity.

Feature-based screening, often used in conjunction with shape-based methods, goes a step further by considering the physicochemical properties (pharmacophoric features) of the molecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. A pharmacophore model for this compound would map out the spatial arrangement of these key features. For instance, the pyrazine ring and the secondary amine in the piperidine ring could act as hydrogen bond acceptors, while the amino group on the pyrazine ring would be a hydrogen bond donor. This pharmacophore model could then be used to screen virtual libraries for molecules that match these features, thereby identifying potential new hits for a specific biological target.

In a broader context, studies on pyrazine derivatives have utilized 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling to identify potential inhibitors of targets like PIM-1 kinase, which is implicated in cancer. researchgate.net These studies generate pharmacophore hypotheses based on a set of known active compounds and use them for virtual screening of large compound databases. researchgate.net

In Silico Prediction of Biological Activities

In silico tools can predict the likely biological activities of a molecule by comparing it to compounds with known activities or by simulating its interaction with a wide range of biological targets.

Target fishing, or target identification, aims to identify the most probable protein targets for a given compound. For this compound, this would involve using computational algorithms that screen its structure against databases of known protein binding sites. These methods can be based on ligand similarity, where the compound is compared to known ligands for various targets, or on docking, where the compound is computationally placed into the binding sites of numerous proteins to estimate binding affinity.

Given its structural motifs—an aminopyrazine core and a methylpiperidine substituent—the compound could be predicted to interact with various classes of proteins, most notably kinases. Kinases are a major class of drug targets, particularly in oncology, and many kinase inhibitors feature nitrogen-containing heterocyclic scaffolds like pyrazine. For example, inhibitors of CDK2, PI3K/mTOR, and MET kinase often contain similar heterocyclic systems. nih.govnih.govnih.gov

Polypharmacology, the ability of a single compound to interact with multiple targets, is a common phenomenon that can be predicted in silico. Predicting the polypharmacology of this compound would involve assessing its potential off-target interactions. This is crucial as multi-target engagement can lead to enhanced efficacy or, conversely, adverse effects. Web servers and software platforms exist that can predict a compound's activity profile across hundreds of targets based on its chemical structure.

Once potential targets are identified through target fishing, the next step is to understand the biological pathways in which these targets are involved. If in silico target fishing predicts that this compound interacts with a specific kinase, for example, pathway analysis tools can be used to map out the downstream signaling cascades that would be affected.

For instance, if the compound were predicted to inhibit a kinase in the PI3K/AKT/mTOR pathway, this would suggest a potential role in regulating cellular processes like growth, proliferation, and survival. nih.gov The MET kinase, upon activation, triggers pathways such as MAPK and PI3K. nih.gov Therefore, a predicted interaction with MET could imply an effect on these critical cellular signaling networks. These predictions help in forming hypotheses about the compound's mechanism of action and its potential therapeutic applications, for instance, in oncology or inflammatory diseases.

Selectivity is a critical attribute of any potential drug candidate, as it minimizes the risk of off-target effects. Computational selectivity profiling can predict how selectively a compound binds to its intended target versus other related proteins.

For a potential kinase inhibitor like this compound, this would involve performing docking studies not just against the primary target but against a panel of other kinases. The human kinome consists of over 500 kinases, many of which have structurally similar ATP-binding sites. By comparing the predicted binding scores and interaction patterns across this panel, researchers can get an early indication of the compound's selectivity. For example, a study on a benzonaphthyridinone mTOR inhibitor assessed its selectivity by screening it against a panel of 442 human kinases. nih.gov This type of large-scale in silico screening can highlight potential cross-reactivity and guide medicinal chemistry efforts to improve selectivity. Key structural features and residues that differ between the target and off-targets can be identified, allowing for rational design of more selective analogues.

Preclinical Research Applications and Perspectives for 3 4 Methylpiperidin 1 Yl Pyrazin 2 Amine

Development of 3-(4-Methylpiperidin-1-yl)pyrazin-2-amine as a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. biorxiv.org The structural attributes of this compound make it an intriguing candidate for development as a chemical probe. The aminopyrazine portion can engage in key hydrogen bonding interactions, a common feature in the binding of ligands to protein targets like kinases, while the 4-methylpiperidine (B120128) group can explore hydrophobic pockets and provide vectors for further modification without significantly increasing molecular complexity. nih.govnih.gov

For instance, radiolabeled versions of such compounds can be synthesized to serve as tracers in imaging studies, such as Positron Emission Tomography (PET), to visualize the distribution and engagement of a target in living systems. iu.edu

Utility in Target Validation Studies

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to be therapeutically beneficial. A potent and selective chemical probe is an invaluable tool in this endeavor. Once a hypothetical target for this compound is identified, its utility in target validation can be systematically assessed.

Biophysical assays are central to confirming direct engagement between the compound and its putative target. Techniques like microscale thermophoresis (MST) or surface plasmon resonance (SPR) can be employed to quantify the binding affinity (Kd) of the compound to the purified target protein. mdpi.com A strong binding affinity would provide initial evidence of a direct interaction.

Further validation would involve demonstrating a correlation between target engagement and a functional cellular response. For example, if the compound is hypothesized to inhibit a specific kinase, its ability to block the phosphorylation of a known substrate of that kinase in a cellular assay would be a key validation step. The data below illustrates a hypothetical target validation cascade.

Table 1: Hypothetical Target Validation Cascade for this compound

| Assay Type | Parameter Measured | Hypothetical Result | Implication |

|---|---|---|---|

| Biochemical Assay (e.g., KinaseGlo) | IC50 against Target Kinase X | 50 nM | Potent inhibition of the primary target. |

| Biophysical Assay (MST) | Binding Affinity (Kd) to Target Kinase X | 75 nM | Confirms direct binding to the target protein. |

| Cellular Target Engagement (NanoBRET) | EC50 for Target X displacement | 200 nM | Demonstrates compound enters cells and binds to the target. |

| Cellular Functional Assay (e.g., Western Blot) | Inhibition of Substrate Phosphorylation | IC50 = 250 nM | Links target binding to modulation of downstream signaling. |

| Kinase Selectivity Panel (400 kinases) | % Inhibition at 1 µM | >90% inhibition of Target X; <50% inhibition of 2 other kinases | High selectivity for the intended target. |

Application in Cellular Pathway Elucidation

By providing a means to acutely inhibit a specific protein, a well-characterized chemical probe can be instrumental in dissecting complex cellular signaling pathways. For instance, aminopyrazine derivatives have been successfully used to inhibit Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), allowing researchers to probe its role in the inflammatory response, specifically in the production of tumor necrosis factor-alpha (TNFα). nih.gov

Similarly, if this compound were validated as a selective inhibitor of a particular enzyme, it could be used to elucidate that enzyme's function. For example, treating cells with the compound and observing the resulting changes in gene expression, protein phosphorylation, or metabolite levels can reveal the pathways in which the target protein operates. Piperidine (B6355638) derivatives have been used to modulate macrophage polarization by affecting the phosphorylation of key signaling proteins like Stat3 and Akt, thereby helping to untangle the pathways governing immune cell function. nih.gov

Use in Phenotypic Screening Campaigns

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. technologynetworks.com This approach is powerful for identifying first-in-class medicines as it interrogates biology in an unbiased manner. nih.govyoutube.com

Compound libraries for phenotypic screening are designed to encompass a wide range of chemical space. The unique combination of a planar, aromatic aminopyrazine core and a three-dimensional, saturated methylpiperidine ring makes this compound and its analogs valuable additions to such libraries. A notable example of this approach was the identification of 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization through a gene-biomarker-based phenotypic screen. nih.gov A library containing the this compound scaffold could be screened against a variety of disease models, such as cancer cell proliferation, microbial growth, or neuroinflammation, to uncover novel biological activities. nih.govnih.govnih.gov

Lead Optimization Strategies Utilizing this compound

Should this compound emerge as a "hit" from a screening campaign, its scaffold would serve as a valuable starting point for lead optimization. The goal of this phase is to systematically modify the hit structure to improve its potency, selectivity, and drug-like properties.

Fragment-Based Drug Discovery Intersections

Fragment-based drug discovery (FBDD) is a powerful strategy for developing potent drug candidates. nih.gov It begins with the identification of small, low-molecular-weight fragments that bind weakly to the target. youtube.com These fragments are then optimized, often by "growing" or "linking" them, to create a higher-affinity lead compound. youtube.com

The aminopyrazine and 4-methylpiperidine components of the title compound can be viewed as distinct fragments. In an FBDD context, one could envision either fragment being identified in an initial screen. For example, the aminopyrazine moiety could be a hit that provides key hydrogen-bonding interactions, and subsequent optimization by "growing" a methylpiperidine group into an adjacent pocket could dramatically increase potency, a strategy that has proven successful with related scaffolds like aminoindazoles. nih.gov Conversely, the 3D shape of the methylpiperidine fragment might be ideal for a particular pocket, serving as an anchor point for the subsequent addition of the aminopyrazine to pick up additional interactions. nih.govrsc.org

Table 2: Hypothetical Fragment-Based Growth Strategy

| Compound/Fragment | Structure | Target Affinity (Kd) | Ligand Efficiency (LE) | Comment |

|---|---|---|---|---|

| Fragment 1 (Aminopyrazine) | Pyrazin-2-amine | >1 mM | 0.28 | Initial low-affinity hit identified via NMR screening. |

| Fragment 2 (Methylpiperidine) | 4-Methylpiperidine | 500 µM | 0.35 | Identified as a binder to an adjacent pocket. |

| Merged Compound | This compound | 1 µM | 0.41 | Fragment merging leads to a significant gain in affinity and improved ligand efficiency. |

Design of Focused Libraries based on this compound Scaffold

Once a scaffold is known to interact with a target class, a "focused library" of analogs can be designed and synthesized to explore the structure-activity relationship (SAR) in detail. nih.govresearchgate.net The this compound structure is well-suited for this approach, offering multiple points for diversification.

Established synthetic routes allow for the modification of both the pyrazine (B50134) and piperidine rings. nih.govmdpi.comnih.gov For example, different substituents could be introduced onto the pyrazine ring to probe interactions with the protein surface. Simultaneously, the piperidine ring can be modified; for instance, the methyl group could be replaced with other alkyl or functional groups, or its position on the ring could be altered to optimize steric and electronic interactions. The chirality of substituted piperidines is also a critical factor, as different stereoisomers can have vastly different biological activities and properties. researchgate.net This systematic exploration allows for the rapid development of highly potent and selective drug candidates.

Strategies for Enhancing Potency and Selectivity

In the realm of medicinal chemistry, the potency and selectivity of a lead compound are paramount for its potential development as a therapeutic agent. For this compound, a molecule of interest in kinase inhibition, several theoretical and applied strategies could be employed to enhance these properties. The core structure, a pyrazin-2-amine scaffold, is a common motif in kinase inhibitors, and modifications can be systematically introduced to improve its interaction with the target protein.

One primary strategy involves the modification of the 4-methylpiperidinyl group. The methyl group's position and stereochemistry can significantly influence the compound's binding affinity and selectivity. For instance, exploring the introduction of different alkyl groups or functional groups at the 4-position of the piperidine ring could lead to more favorable interactions within the hydrophobic pocket of the target kinase. Furthermore, the synthesis and evaluation of enantiomerically pure forms of the 4-methylpiperidine moiety would be crucial, as stereoisomers often exhibit different pharmacological profiles.

Another key area for modification is the pyrazine ring itself. The introduction of small electron-donating or electron-withdrawing groups at the vacant positions of the pyrazine ring could modulate the electronic properties of the molecule, thereby affecting its binding affinity. Additionally, the amine group at the 2-position is a critical hydrogen bond donor. Modifications to this group, while potentially altering its kinase hinge-binding properties, could be explored to fine-tune selectivity against a panel of related kinases.

Structure-activity relationship (SAR) studies are fundamental to this optimization process. By synthesizing a library of analogs of this compound with systematic variations, researchers can identify key structural features that govern potency and selectivity. These studies would be guided by computational modeling and docking simulations to predict the binding modes of the designed analogs and prioritize their synthesis.

Potential for Novel Therapeutic Class Development (excluding clinical data)

The unique structural features of this compound suggest its potential as a scaffold for the development of a novel therapeutic class, particularly in the area of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

Exploration in Specific Preclinical Disease Models (e.g., in vitro cellular models of disease, ex vivo tissue models)

The therapeutic potential of this compound and its analogs would be initially explored in various in vitro cellular models of disease. For oncology applications, this would involve screening against a panel of cancer cell lines representing different tumor types. Key parameters to be assessed would include the compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and block cell cycle progression. For instance, in a lung cancer cell line model, the compound's effect on the phosphorylation status of a target kinase and its downstream signaling proteins would be investigated.

Ex vivo tissue models, using patient-derived tumor explants, could provide a more translational assessment of the compound's efficacy. These models better recapitulate the tumor microenvironment and cellular heterogeneity compared to traditional 2D cell cultures. The response of these tissue models to treatment with this compound would be evaluated by measuring changes in tumor cell viability and key biomarkers.

Comparative Studies with Established Research Compounds

To establish the novelty and potential advantages of this compound, comparative studies with established research compounds targeting the same or similar kinases are essential. These studies would be conducted in parallel in the same preclinical models. For example, if the primary target of this compound is a specific kinase for which approved inhibitors exist, a head-to-head comparison of their in vitro potency, selectivity, and cellular activity would be performed.

The data generated from these comparative studies would be crucial for understanding the compound's unique pharmacological profile. It could reveal potential advantages such as improved potency against resistant mutations, a more favorable selectivity profile leading to fewer off-target effects, or a different mechanism of action.

| Compound | Target Class | Potential Preclinical Models | Key Comparative Parameters |

| This compound | Kinase Inhibitor | Cancer cell lines, patient-derived tumor explants | Potency (IC50), Selectivity profile, Cellular activity (e.g., apoptosis induction) |

| Established Kinase Inhibitor A | Kinase Inhibitor | Cancer cell lines, patient-derived tumor explants | Potency (IC50), Selectivity profile, Cellular activity (e.g., apoptosis induction) |

| Established Kinase Inhibitor B | Kinase Inhibitor | Cancer cell lines, patient-derived tumor explants | Potency (IC50), Selectivity profile, Cellular activity (e.g., apoptosis induction) |

Innovative Methodological Advancements Facilitated by Research on this compound

The investigation of novel chemical entities like this compound can often drive the development of innovative research methodologies.

Development of Novel Assay Systems

The unique properties of this compound may necessitate the development of novel assay systems to accurately characterize its mechanism of action. For instance, if the compound exhibits a particularly slow off-rate from its target kinase, traditional endpoint assays may not fully capture its inhibitory activity. In such cases, the development of real-time, label-free binding assays, such as surface plasmon resonance (SPR) or biolayer interferometry (BLI), would be essential to determine its kinetic binding parameters.